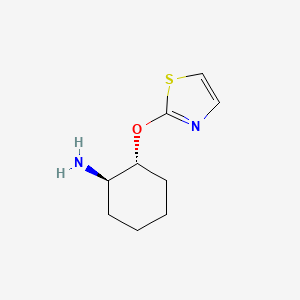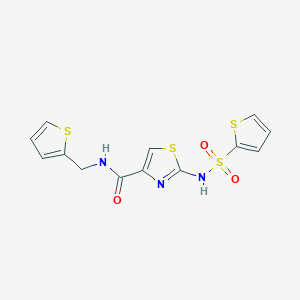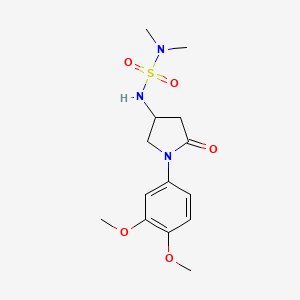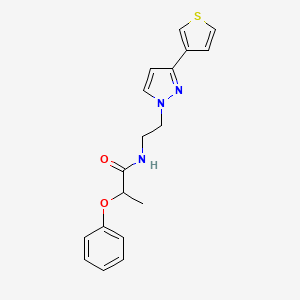
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has shown that compounds structurally related to 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have potential antidepressant properties. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated antidepressant activity in preclinical evaluations, reducing immobility time in animal models, suggesting therapeutic potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Docking and Quantum Chemical Calculations
The compound and its analogs have been studied through molecular docking and quantum chemical calculations to understand their molecular structure and potential interactions with biological targets. These studies include analysis of molecular electrostatic potential, HOMO - LUMO, and Fukui functions, aiding in predicting the biological effects of these compounds (Viji et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This includes a range of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which were tested for anti-bacterial and antifungal activities, as well as for their potential as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Anti-Tumor Activities
Compounds similar to this compound have been evaluated for their anti-tumor properties. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Calcium Antagonist and Antioxidant Activity
Research has identified compounds with structural similarities as novel types of Ca2+ antagonists with both Ca2+ overload inhibition and antioxidant activity. These findings are significant for the development of new therapeutic agents (Kato et al., 1999).
Leukotriene B4 Receptor Antagonists
Studies have designed and prepared a series of (hydroxyphenyl)pyrazoles as leukotriene B4 receptor antagonists, demonstrating significant biological activity and potential therapeutic applications (Harper et al., 1994).
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJSYYXBGGYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
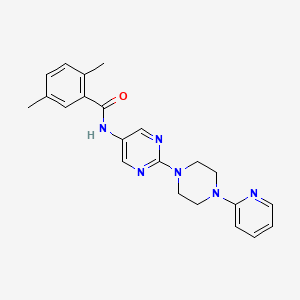
![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)
![1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965443.png)


![benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2965448.png)
![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)
![3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2965451.png)
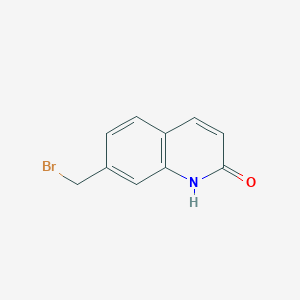
![2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965454.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2965457.png)
